(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine
Overview
Description
(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine: is a heterocyclic compound that features a fluorine atom attached to an imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is a two-step one-pot reaction involving heterocyclic amines and active electrophiles . The reaction conditions often include the use of N,N-dimethylformamide dimethyl acetate as a solvent and a catalyst to facilitate the formation of the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazo[1,2-a]pyridine ring.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, thereby increasing its biological activity. The imidazo[1,2-a]pyridine ring system can participate in various molecular interactions, including hydrogen bonding and π-π stacking, which contribute to its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine: Similar in structure but with the fluorine atom at a different position.
2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride: Contains an acetic acid group instead of a methanamine group.
1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride: Features a methyl group instead of a fluorine atom.
Uniqueness
(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine is unique due to the specific positioning of the fluorine atom and the methanamine group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
(6-fluoroimidazo[1,2-a]pyridin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c9-6-1-2-8-11-7(3-10)5-12(8)4-6/h1-2,4-5H,3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPOJHNMBWPIPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.